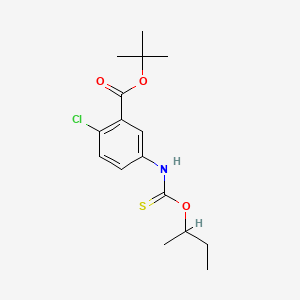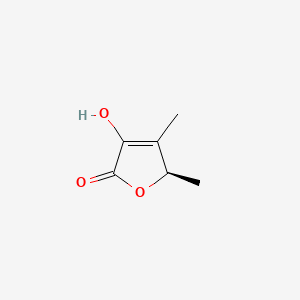
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its sweet, caramel-like odor and is widely used in the food and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone can be synthesized through various methods. One common synthetic route involves the Maillard reaction, which is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat . Another method involves the enzymatic synthesis from L-rhamnose .
Industrial Production Methods
In industrial settings, 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is often produced through chemical synthesis due to its efficiency and cost-effectiveness. The Maillard reaction is frequently employed, given its ability to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent .
Comparación Con Compuestos Similares
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is unique due to its distinct caramel-like odor and flavor. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Possesses a sweet, fruity odor.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Has a sweet, maple-like aroma.
These compounds share similar structural features but differ in their specific sensory properties, making 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone unique in its application.
Propiedades
Número CAS |
87068-70-0 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(2R)-4-hydroxy-2,3-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/t4-/m1/s1 |
Clave InChI |
UNYNVICDCJHOPO-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1C(=C(C(=O)O1)O)C |
SMILES canónico |
CC1C(=C(C(=O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


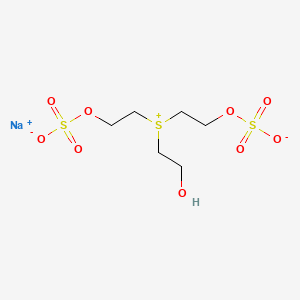
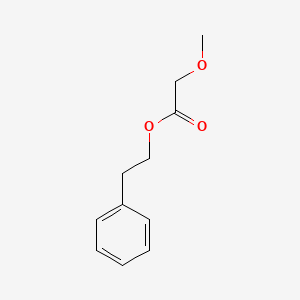
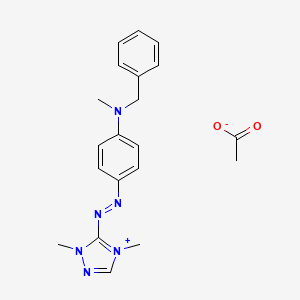
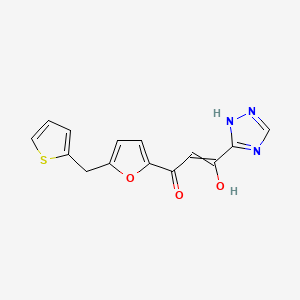
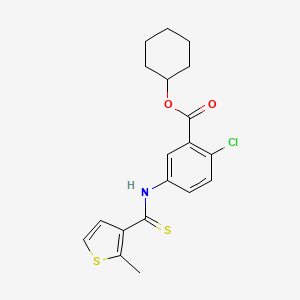
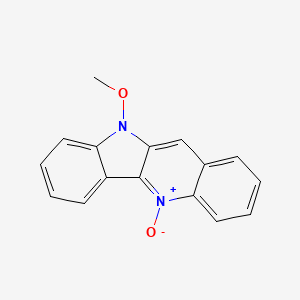
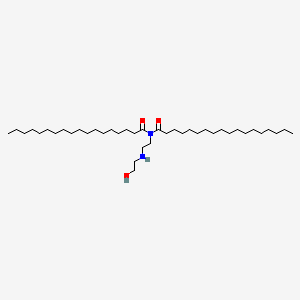

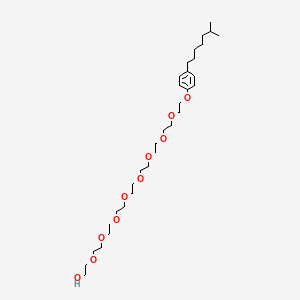
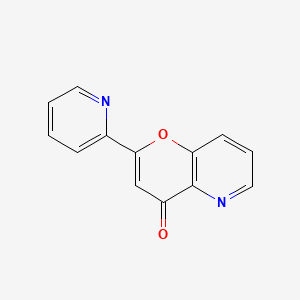
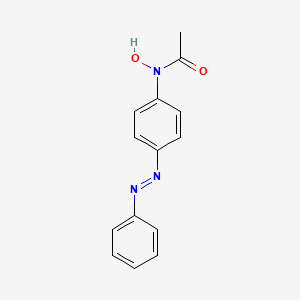
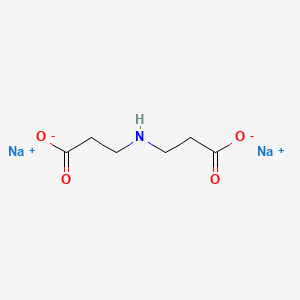
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
